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molecular formula C14H13NO B143641 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one CAS No. 99614-64-9

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Cat. No. B143641
M. Wt: 211.26 g/mol
InChI Key: AGQJDIDJKSFVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696356B2

Procedure details

Accordingly, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one was synthesized from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one using a formaldehyde reagent (paraformaldehyde), a mineral acid (HCl), and an ammonium salt (ammonium chloride) in an aprotic solvent (DMF). The ammonium salt appears to have had a positive impact on the rate of the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:14]2[CH2:13][CH2:12][CH2:11][C:10](=[O:15])[C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.[CH2:16]=O.Cl>CN(C=O)C>[CH3:1][N:2]1[C:14]2[CH2:13][CH2:12][C:11](=[CH2:16])[C:10](=[O:15])[C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2=CC=CC=C2C=2C(CCCC12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
on the rate of the reaction

Outcomes

Product
Name
Type
product
Smiles
CN1C2=CC=CC=C2C=2C(C(CCC12)=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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